molecular formula C14H20S2 B8062166 5-Octylthieno[3,2-b]thiophene

5-Octylthieno[3,2-b]thiophene

Cat. No. B8062166
M. Wt: 252.4 g/mol
InChI Key: GKCDKORPLHNARQ-UHFFFAOYSA-N
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Description

5-Octylthieno[3,2-b]thiophene is a useful research compound. Its molecular formula is C14H20S2 and its molecular weight is 252.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Octylthieno[3,2-b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Octylthieno[3,2-b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Hole Transporting Materials in Perovskite Solar Cells : 5-Octylthieno[3,2-b]thiophene, when used as π-bridges in conjugated copolymers, improves intermolecular π-π stacking and crystallinity. This enhancement aids vertical charge transport and hole mobility, making these materials efficient for hole-transport layers in perovskite solar cells (Sin, Hwang, Song, & Cho, 2020).

  • Organic Thin Film Transistors : Dithieno[3,2-b:2′,3′-d]thiophene derivatives with 5-Octylthieno[3,2-b]thiophene substituents show good thermal stability and charge carrier mobility, making them suitable for use in OFETs (Choi et al., 2021).

  • Electrochromic Polymers : Alkyl-derivatized poly(3,4-ethylenedioxythiophenes), including 5-Octylthieno[3,2-b]thiophene, exhibit electrochromic properties. These polymers change color upon oxidation and reduction, which is useful for applications like smart windows and displays (Sankaran & Reynolds, 1997).

  • Organic Solar Cells : In the field of organic solar cells, 5-Octylthieno[3,2-b]thiophene-based electron acceptors show potential for high power conversion efficiency. These materials benefit from increased π-conjugation length and effective molecular stacking (Wang et al., 2021).

  • Fused Porphyrazine Semiconductors : Thieno[3,2-b]thiophene-based porphyrazines, such as those derived from 5-Octylthieno[3,2-b]thiophene, exhibit semiconducting behavior and are promising for use in field-effect transistors (Casey et al., 2015).

properties

IUPAC Name

5-octylthieno[3,2-b]thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20S2/c1-2-3-4-5-6-7-8-12-11-14-13(16-12)9-10-15-14/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCDKORPLHNARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC2=C(S1)C=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Octylthieno[3,2-b]thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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